molecular formula C8H5NO5 B14804649 3-(Carboxycarbonyl)picolinic acid

3-(Carboxycarbonyl)picolinic acid

Cat. No.: B14804649
M. Wt: 195.13 g/mol
InChI Key: KZESTKDHUUMSOC-UHFFFAOYSA-N
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Description

Historical Trajectories of Research on Picolinic Acid Derivatives

Research into picolinic acid and its derivatives has a rich history, dating back to early investigations into the chemical constituents of biological systems. Picolinic acid (pyridine-2-carboxylic acid) itself is a catabolite of the amino acid tryptophan. wikipedia.orghmdb.ca Its isomers, nicotinic acid (vitamin B3) and isonicotinic acid, have long been recognized for their biological importance. wikipedia.org

Over the decades, the study of picolinic acid derivatives has expanded significantly, driven by their versatile applications. In the mid-20th century, the focus was largely on their biological roles and potential as therapeutic agents. nih.gov More recently, research has burgeoned in the field of coordination chemistry, where the bidentate chelating nature of the picolinic acid moiety is exploited to create complex metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov The ability of the pyridine (B92270) nitrogen and the carboxylate oxygen to bind to metal ions has made these derivatives valuable ligands in catalysis and materials science. nih.gov Furthermore, the synthesis of various substituted picolinic acids has been a continuous area of exploration, aiming to modulate their electronic properties and steric effects for specific applications. google.com

Rationale for In-Depth Academic Investigation of 3-(Carboxycarbonyl)picolinic Acid

The academic interest in this compound, also known as pyridine-2,3-dicarboxylic acid or quinolinic acid, stems from its potential to act as a versatile building block in several scientific domains. The presence of two carboxylic acid groups and a pyridine ring offers multiple coordination sites, making it a highly attractive ligand for the synthesis of complex supramolecular structures and functional materials.

One of the primary drivers for its investigation is its potential in coordination chemistry. The arrangement of the carboxylic acid groups and the pyridine nitrogen allows for a variety of binding modes with metal ions, leading to the formation of diverse and intricate metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials are of significant interest for applications in gas storage, catalysis, and as luminescent materials.

Furthermore, as a pyridine dicarboxylic acid, it is an isomer of other important compounds like dipicolinic acid (pyridine-2,6-dicarboxylic acid), which is known for its role in the heat resistance of bacterial spores and its strong chelating properties. wikipedia.org The specific positioning of the carboxyl groups in this compound influences its chelating properties and the geometry of its metal complexes, offering a different set of structural and functional possibilities compared to its isomers.

From a synthetic chemistry perspective, the two carboxylic acid groups provide reactive handles for further functionalization, allowing for the creation of more complex molecules. For instance, a derivative, 3-carbamoyl-alpha-picolinic acid, has been synthesized and recognized as a versatile building block for agrochemicals and pharmaceuticals. nih.gov This highlights the potential of the this compound scaffold in the development of new bioactive compounds.

Structural Significance within Related Pyridine Carboxylic Acid Scaffolds

The structure of this compound, with carboxylic acid groups at the 2 and 3 positions of the pyridine ring, is of considerable interest when compared to other pyridine carboxylic acid scaffolds. The relative positioning of the functional groups dictates the molecule's conformational flexibility, electronic properties, and, most importantly, its behavior as a ligand in coordination chemistry.

The parent compound, picolinic acid, features a single carboxylic acid group at the 2-position, enabling it to act as a bidentate chelating agent through the pyridine nitrogen and the carboxylate oxygen. wikipedia.org This chelation forms a stable five-membered ring with a metal ion. In this compound, the additional carboxylic acid group at the 3-position introduces further complexity and functionality.

When compared to its isomer, dipicolinic acid (pyridine-2,6-dicarboxylic acid), where the carboxyl groups are symmetrically placed, this compound offers a more asymmetric coordination environment. This asymmetry can be advantageous in creating coordination polymers with specific topologies and properties that are not accessible with more symmetrical ligands. wikipedia.org The study of various pyridine dicarboxylic acid isomers has shown that the position of the carboxyl groups has a profound impact on the resulting crystal structures and the material's properties. wikipedia.org

Overview of Principal Academic Research Domains for this compound

Based on the known applications of its structural analogs, the principal academic research domains for this compound can be extrapolated to include coordination chemistry, materials science, and synthetic organic chemistry.

Coordination Chemistry: This is arguably the most significant area of research. The ability of this compound to form stable complexes with a wide range of metal ions makes it a prime candidate for the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs). rsc.org Researchers are interested in how the specific geometry of this ligand directs the assembly of these structures and influences their properties, such as porosity, thermal stability, and catalytic activity.

Materials Science: The coordination complexes derived from this compound are of interest for their potential applications in materials science. This includes the development of luminescent materials, where the ligand can sensitize the emission of lanthanide ions, and the creation of magnetic materials, where the ligand mediates the magnetic coupling between metal centers. The potential for creating porous materials also opens up possibilities in gas storage and separation.

Synthetic Organic Chemistry: this compound serves as a valuable scaffold for the synthesis of more complex organic molecules. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing pathways to new compounds with potential biological activity. orientjchem.orgnih.gov For example, the synthesis of amino acid derivatives of pyridine-2,3-dicarboxylic acid has been explored for their potential biological properties. orientjchem.org

The table below presents a summary of the key research domains and the rationale for the investigation of this compound.

Research DomainRationale for InvestigationKey Structural Feature UtilizedPotential Applications
Coordination Chemistry Versatile ligand for the synthesis of novel coordination compounds.Multiple coordination sites (N and two COOH groups).Metal-Organic Frameworks (MOFs), Coordination Polymers.
Materials Science Development of functional materials with specific properties.Ability to form stable, extended networks with metal ions.Luminescent materials, magnetic materials, porous materials for gas storage.
Synthetic Organic Chemistry Building block for the synthesis of complex organic molecules.Two reactive carboxylic acid groups for functionalization.Agrochemicals, pharmaceuticals, and other bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO5

Molecular Weight

195.13 g/mol

IUPAC Name

3-oxalopyridine-2-carboxylic acid

InChI

InChI=1S/C8H5NO5/c10-6(8(13)14)4-2-1-3-9-5(4)7(11)12/h1-3H,(H,11,12)(H,13,14)

InChI Key

KZESTKDHUUMSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Carboxycarbonyl Picolinic Acid

Retrosynthetic Analysis Approaches for 3-(Carboxycarbonyl)picolinic Acid

A retrosynthetic analysis of this compound (Pyridine-2,3-dicarboxylic acid) logically commences by disconnecting the two carboxylic acid functional groups. The most direct and industrially relevant disconnection points to the oxidative cleavage of the benzene (B151609) ring of a quinoline (B57606) precursor. This approach is attractive due to the commercial availability and relative low cost of quinoline. researchgate.net

The core strategy, therefore, involves a functional group interconversion (FGI) where the two carboxyl groups are traced back to the annulated benzene ring of the quinoline scaffold. This leads to the identification of quinoline as the primary synthetic precursor. Further disconnection of quinoline itself could lead to simpler precursors via established named reactions like the Skraup or Doebner-Miller reactions, which construct the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds, but for the direct synthesis of pyridine-2,3-dicarboxylic acid, quinoline is the most common starting material. epo.org

Established Synthetic Routes and Procedural Refinements

The historical and most established methods for synthesizing pyridine-2,3-dicarboxylic acid rely heavily on the oxidation of quinoline. These methods have undergone various refinements to improve yield, purity, and safety.

Multi-Step Synthesis Protocols

The predominant multi-step synthesis involves the oxidation of the benzene portion of the quinoline ring system, leaving the pyridine (B92270) ring intact with carboxylic acid groups at the 2- and 3-positions. This transformation typically involves a strong oxidizing agent, followed by purification steps.

One of the most common methods is the oxidation of quinoline using a chlorate (B79027) salt, such as sodium chlorate, in an acidic aqueous medium. researchgate.netgoogle.com The reaction often requires elevated temperatures and can have a significant induction period. researchgate.net Following the oxidation, the product is typically isolated by adjusting the pH to precipitate the dicarboxylic acid. epo.org Another established oxidant is hydrogen peroxide, often used in a basic medium, particularly for substituted quinolines like 8-hydroxyquinoline (B1678124) derivatives. epo.orggoogle.com Nitric acid has also been employed as a potent oxidizing agent for this conversion. senzhuoindustry.com

Starting MaterialOxidizing Agent(s)Catalyst/AdditiveConditionsYieldReference(s)
QuinolineSodium Chlorate / Sulfuric AcidNone100-101°C, 17h25.9% google.com
QuinolineSodium Chlorate / Sulfuric AcidCupric Sulfate103°C, 12h67.3% researchgate.net
3-Ethyl-8-hydroxyquinoline30% Hydrogen Peroxide25% Potassium Hydroxide90°C, 3.25h addition56% (as N-oxide) epo.orggoogle.com
QuinolineNitric AcidNot specifiedNot specifiedNot specified senzhuoindustry.com

This table presents a summary of selected multi-step synthetic protocols for pyridine-2,3-dicarboxylic acid and its derivatives, highlighting the key reagents, conditions, and reported yields.

One-Pot Reaction Strategies

While the direct one-pot synthesis of unsubstituted pyridine-2,3-dicarboxylic acid from acyclic precursors is less common, multi-component reactions for synthesizing substituted pyridine dicarboxylic acids have been developed. These strategies offer advantages in terms of procedural simplicity and atom economy. For instance, a novel one-pot method has been developed for 4-substituted pyridine-2,6-dicarboxylic acid derivatives. oist.jp This process involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form a dihydropyran intermediate, which is then reacted in the same pot with ammonium (B1175870) acetate (B1210297) under mild conditions to yield the desired product. oist.jp

Another relevant approach is the three-component Doebner reaction, which can be used to synthesize quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. acs.org Although this yields a different regioisomer, the underlying principle of constructing the heterocyclic core and introducing a carboxylic acid group in a single pot is a key strategy in modern synthetic chemistry. Such methodologies demonstrate the potential for developing more efficient, one-pot syntheses for pyridine-2,3-dicarboxylic acid in the future.

Emerging and Sustainable Synthetic Protocols

Recent research has focused on developing more efficient, safer, and environmentally benign methods for the synthesis of this compound. Key areas of development include the use of advanced catalytic systems and the application of continuous flow technology.

Catalytic Methods in this compound Synthesis

The efficiency of the oxidation of quinoline to pyridine-2,3-dicarboxylic acid can be significantly enhanced by the use of transition metal catalysts. The addition of a catalyst can lead to higher yields, reduced reaction times, and milder reaction conditions.

Cupric ions, typically introduced as cupric sulfate, have been shown to dramatically improve the yield of the chlorate-based oxidation of quinoline. researchgate.netgoogle.com In the absence of a catalyst, the yield is often low (around 26%), but the addition of a cupric compound in a near-stoichiometric ratio can increase the isolated yield to over 60%. google.com The catalyst is believed to facilitate the oxidative cleavage of the benzene ring. Similarly, manganese catalysts have been found to increase reaction yield and decrease undesirable by-products in the nitric acid oxidation of quinoline precursors. epo.org Other catalytic systems involving vanadium, cobalt, titanium, and osmium cations have also been explored for the initial oxidation step with hydrogen peroxide, followed by further oxidation with chlorite (B76162) or chlorate. google.com

Starting MaterialOxidizing AgentCatalystYield (with catalyst)Yield (without catalyst)Reference(s)
QuinolineSodium Chlorate / H₂SO₄Cupric Sulfate55-62%24-26% google.com
QuinolineSodium Chlorate / H₂SO₄Cupric Sulfate67.3%Not Reported researchgate.net
Substituted QuinolineNitric AcidManganese (Mn⁺² to Mn⁺⁷)Significant IncreaseLower Yield epo.org
QuinolineH₂O₂ then Chlorite/ChlorateVanadyl, Cobalt, etc.44% (with 20% H₂O₂)Not Applicable google.com

This table compares the yields of quinoline oxidation with and without the use of catalysts, demonstrating the significant improvement afforded by catalytic methods.

Applications of Flow Chemistry

Continuous flow chemistry is an emerging technology that offers significant advantages for the synthesis of chemical compounds, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. uc.ptdurham.ac.uk While specific literature on the dedicated flow synthesis of this compound is scarce, the principles of flow chemistry are highly applicable to its synthesis.

The oxidation of alcohols and other functional groups to carboxylic acids has been successfully demonstrated in continuous flow reactors. rsc.org For instance, the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide over a platinum catalyst has been achieved in a flow system, offering precise control and high yields with water as the only byproduct. rsc.org Furthermore, gas-liquid reactions, such as carboxylations using carbon dioxide, have been efficiently performed using specialized tube-in-tube reactors that allow for excellent gas diffusion into the liquid phase. durham.ac.uk

Given that the synthesis of pyridine-2,3-dicarboxylic acid often involves exothermic oxidation steps and sometimes gaseous reagents, flow chemistry presents a promising avenue for a safer and more efficient manufacturing process. google.comkit.edu A hypothetical flow process could involve pumping a solution of quinoline and a catalyst through a heated reactor coil or a packed-bed reactor containing an immobilized oxidant or catalyst, allowing for precise temperature control and minimizing the risks associated with large-scale exothermic reactions.

Derivatization Strategies for Analog Generation

The structural framework of this compound, featuring two distinct carboxylic acid groups and a reactive ketone, presents a versatile scaffold for the generation of diverse chemical analogs. Derivatization strategies primarily target these functional groups and the pyridine ring itself.

Esterification and Amidation Reactions

The presence of two carboxylic acid moieties allows for selective or complete esterification and amidation, yielding a wide array of derivatives. Standard esterification, often accomplished through Fischer esterification, involves reacting the acid with an alcohol under acidic catalysis. libretexts.org For instance, the reaction with alcohols like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., HCl, H₂SO₄) can produce the corresponding mono- or di-esters. More sophisticated methods utilize activating agents to facilitate these transformations under milder conditions.

Amidation reactions are frequently carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with a primary or secondary amine. nih.govcam.ac.uk The use of thionyl chloride (SOCl₂) is a common method to generate the picolinoyl chloride in situ. nih.govnih.gov Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can directly couple the carboxylic acid with an amine, often providing high yields at room temperature. libretexts.orgresearchgate.net These methods allow for the introduction of a vast range of substituents, enabling fine-tuning of the molecule's properties.

Reaction TypeReagent(s)ConditionsProduct TypeRef.
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., HCl)RefluxEster libretexts.org
Amidation (via Acid Chloride)1. Thionyl Chloride (SOCl₂) 2. Amine, Triethylamine1. Reflux 2. 0°C to Room TempAmide nih.gov
Amidation (Peptide Coupling)Amine, DMTMMRoom Temperature, AcetonitrileAmide researchgate.net
Active Ester FormationN-hydroxysuccinimide, DCC or SOCl₂VariesN-hydroxysuccinimidyl ester nih.gov

Regioselective Functionalization of the Pyridine Ring

The pyridine ring, while electron-deficient, can undergo functionalization. The existing electron-withdrawing carboxyl groups at positions 2 and 3 deactivate the ring towards electrophilic substitution and direct incoming electrophiles primarily to the C5 position. Conversely, these groups activate the ring for nucleophilic aromatic substitution.

Halogenation, for example, can introduce substituents onto the pyridine core. The reaction of picolinic acid derivatives with thionyl chloride can sometimes lead to unexpected chlorination at the C4 position, in addition to the expected acid chloride formation. nih.gov Specific enzymatic methods have also been developed for highly regioselective hydroxylation. For example, bacterial oxidoreductases can hydroxylate nicotinic acid derivatives at the C2 position. nih.gov Photochemical methods using dithiophosphoric acid as a catalyst can functionalize pyridines at the C4 or C6 positions by coupling with radicals generated from allylic C-H bonds. acs.org

Functionalization TypeReagent/MethodPosition of SubstitutionRef.
ChlorinationThionyl Chloride (SOCl₂)C4 nih.gov
HydroxylationRalstonia/Burkholderia sp. (Biotransformation)C2 nih.gov
AllylationAllylic Compound, Dithiophosphoric Acid (Photocatalysis)C4 or C6 acs.org

Chiral Synthesis and Stereoselective Approaches

While this compound itself is achiral, its derivatives can be synthesized stereoselectively. A reaction is stereoselective when it predominantly yields one stereoisomer over other possible ones. slideshare.netmasterorganicchemistry.com This can be achieved by introducing a chiral center through reactions targeting the ketone of the oxalyl group or by using chiral reagents in esterification or amidation reactions.

For example, the asymmetric reduction of the ketone to a secondary alcohol would create a chiral center. While specific examples for this compound are not abundant in the surveyed literature, general methods for asymmetric ketone reduction are well-established. Furthermore, the use of chiral alcohols or amines in esterification or amidation reactions would result in diastereomeric products that could potentially be separated. The synthesis of chiral 1,3-oxazolidines from amino alcohol derivatives demonstrates the potential for creating stereochemically defined heterocyclic structures. nih.gov Organocatalytic enantioselective Michael additions are another powerful tool for creating enantiomerically enriched carboxylic acid derivatives. rsc.org

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound and its analogs often begins with simpler, commercially available pyridine derivatives. A primary precursor is 2,3-pyridinedicarboxylic acid, also known as quinolinic acid. researchgate.net Quinolinic acid can be synthesized through the oxidation of quinoline using various oxidizing agents, including nitric acid or potassium permanganate. researchgate.netepo.orggoogleapis.com

One established route involves the oxidation of quinoline using a mixture of sodium chlorate and concentrated sulfuric acid, catalyzed by cupric sulfate. researchgate.net This process can be optimized by recirculating the mother liquor from previous batches, which significantly shortens the reaction's induction period. researchgate.net Another method employs the nitric acid oxidation of substituted quinolines, such as 3-methyl-8-hydroxyquinoline, in the presence of a manganese catalyst to produce the corresponding substituted 2,3-pyridinedicarboxylic acids in high yield and purity. epo.orggoogleapis.com

The transformation of 2,3-pyridinedicarboxylic acid into this compound would likely involve selective functionalization at the 3-position. A plausible, though not explicitly detailed in the search results, synthetic route could involve the formation of the anhydride (B1165640) (quinolinic anhydride) followed by a reaction that opens the anhydride to install the second carbonyl group. A related transformation is the regioselective hydrolysis of 2,3-pyridinedicarboximide, catalyzed by an imidase, to produce 3-carbamoyl-picolinic acid, a structurally similar compound. nih.gov

PrecursorKey Reagents/CatalystsKey Intermediate/ProductRef.
QuinolineNaClO₃, H₂SO₄, CuSO₄2,3-Pyridinedicarboxylic acid researchgate.net
Substituted QuinolineHNO₃, Manganese catalystSubstituted 2,3-Pyridinedicarboxylic acid epo.orggoogleapis.com
α-Picoline (2-methylpyridine)KMnO₄Picolinic Acid orgsyn.org
2,3-PyridinedicarboximideImidase (enzyme)3-Carbamoyl-picolinic acid nih.gov

Biological Activity and Mechanistic Elucidation of 3 Carboxycarbonyl Picolinic Acid in Research Models

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like 3-(carboxycarbonyl)picolinic acid, also known as pyridine-2,3-dicarboxylic acid, dictates its interactions with biological targets. By systematically modifying different parts of the molecule—namely the carboxycarbonyl side group and the core picolinic acid scaffold—researchers can deduce which features are essential for its biological action.

The defining feature of this compound is the α-keto acid group (a carboxycarbonyl moiety) at the 3-position of the pyridine (B92270) ring. This group, in conjunction with the carboxylic acid at the 2-position, is critical for the molecule's interaction with enzymes and receptors.

One of the primary biological roles identified for this compound and its close analogs is the inhibition of quinolinate phosphoribosyltransferase (QPRT). This enzyme is crucial in the kynurenine (B1673888) pathway of tryptophan metabolism, converting quinolinic acid to nicotinate (B505614) mononucleotide. nih.govnih.gov The dicarboxylic nature of this compound mimics the endogenous substrate, quinolinic acid, allowing it to bind to the enzyme's active site.

SAR studies focusing on QPRT inhibition have revealed the stringent requirements for the substituents on the pyridine ring. Research into a series of analogs has shown that a negatively charged group at the 2-position of the pyridine ring is essential for potent inhibition. nih.gov This highlights the critical role of the carboxyl group on the picolinic acid scaffold. Furthermore, modifications to the group at the 3-position significantly alter inhibitory activity. For instance, converting the 3-carboxyl group of quinolinic acid into an amide or ester drastically reduces or abolishes its activity, indicating that both acidic groups are necessary for optimal binding and inhibition.

In a study involving various 2,3-pyridine dicarboxamino acid derivatives, where the 3-carboxycarbonyl group was modified by coupling it with different amino acids, the resulting compounds exhibited antimicrobial and analgesic properties. orientjchem.org This suggests that while the core dicarboxylic acid structure is a key pharmacophore for certain enzymatic interactions, derivatization of the carboxycarbonyl moiety can unlock different biological activities. For example, coupling with glycine (B1666218) or other amino acids introduces new functional groups that can form different hydrogen bonds and electrostatic interactions with other biological targets, leading to a different pharmacological profile. orientjchem.org

The table below summarizes the effect of modifications on the carboxycarbonyl moiety on biological activity, drawing principles from studies on closely related dicarboxylic pyridine acids.

Compound/Analog Modification to Carboxycarbonyl Moiety (Position 3) Observed Biological Effect
Quinolinic AcidCarboxyl group (-COOH)Substrate for QPRT nih.gov
This compoundα-Keto acid group (-COCOOH)Potential inhibitor of QPRT
Quinolinic Acid Amides/EstersAmide or Ester groupReduced or abolished QPRT inhibition
2,3-Pyridine Dicarboxamino AcidsCoupled with amino acids (e.g., Glycine)Gained antimicrobial and analgesic properties orientjchem.org

This table illustrates how modifications to the acidic moiety at the 3-position influence the compound's interaction with biological targets.

The picolinic acid scaffold, a pyridine ring with a carboxylic acid at the 2-position, is a privileged structure in medicinal chemistry, known for its diverse biological activities and its ability to act as a chelating agent. researchgate.netwikipedia.org The specific arrangement of the nitrogen atom and the carboxyl group in picolinic acid allows it to form stable bidentate complexes with various metal ions, including zinc, iron, and chromium. wikipedia.orgnih.gov This chelating ability is often central to its mechanism of action.

In the context of this compound, the picolinic acid scaffold serves as the foundational structure for orienting the dicarboxylic acid groups in a specific spatial arrangement. This arrangement is critical for recognition by enzymes like QPRT. Studies have demonstrated that potent inhibition of QPRT requires a negatively charged group at the 2-position of the pyridine ring, a feature provided by the carboxyl group of the picolinic acid scaffold. nih.gov The isomers of picolinic acid, nicotinic acid (carboxyl at position 3) and isonicotinic acid (carboxyl at position 4), form scaffolds that would position the dicarboxylic acid groups differently, leading to a loss of affinity for the QPRT active site. wikipedia.org

The pyridine ring itself is a key element, providing a rigid framework and participating in π-stacking or hydrogen bonding interactions within a protein's binding pocket. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule to its biological target.

Research on other substituted picolinic acids has shown their potential as herbicides that mimic synthetic auxins, demonstrating the scaffold's versatility. mdpi.com In these cases, the picolinic acid core binds to auxin receptors, initiating a cascade of events that leads to herbicidal effects. The specific substitution pattern on the pyridine ring determines the binding affinity and selectivity. For instance, in a series of novel picolinic acid-based herbicides, the presence of the picolinic acid scaffold was essential for binding to the auxin-signaling F-box protein 5 (AFB5). mdpi.com

The table below provides a comparative overview of the importance of the scaffold.

Scaffold Key Structural Feature Role in Molecular Recognition Example Activity
Picolinic AcidCarboxyl group at position 2Binds metal ions; provides essential negatively charged group for enzyme active sites. nih.govnih.govQPRT Inhibition nih.gov
Nicotinic AcidCarboxyl group at position 3Different spatial arrangement of functional groups.Basis for NAD synthesis; less effective as a QPRT inhibitor scaffold. nih.gov
Isonicotinic AcidCarboxyl group at position 4Different spatial arrangement of functional groups.Scaffold for drugs like Isoniazid; not optimized for QPRT-like binding.
Thiazolo-Pyridine Dicarboxylic AcidFused ring systemCreates a more rigid structure with altered electronic properties.Antibacterial and cytotoxic activity. nih.govacs.org

This table highlights the unique role of the picolinic acid scaffold in orienting functional groups for specific biological interactions compared to its isomers and other fused-ring systems.

Enzymatic Interaction Studies of 3 Carboxycarbonyl Picolinic Acid

Identification and Characterization of Target Enzymes

Research has identified Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) as the primary enzymatic target of 3-[(Carboxymethyl)thio]picolinic acid (CMP). nih.govresearchgate.net PEPCK is a crucial enzyme in metabolic pathways, particularly in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.govebi.ac.uk The enzyme catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in this pathway. ebi.ac.ukebi.ac.uk

The development of CMP as a PEPCK inhibitor was a strategic effort based on the known inhibitory activity of a related compound, 3-mercaptopicolinic acid (MPA). nih.govresearchgate.net MPA was recognized as a potent agent for inhibiting glucose synthesis through its specific action on PEPCK. ebi.ac.uk Building upon the crystallographic and mechanistic data from studies of various PEPCK inhibitors, CMP was synthesized as a potentially more selective and effective inhibitor. nih.govresearchgate.net

Enzyme Kinetic Studies of Inhibition

Kinetic analyses have been instrumental in defining the nature and potency of the interaction between 3-[(Carboxymethyl)thio]picolinic acid (CMP) and its target enzyme, Phosphoenolpyruvate Carboxykinase (PEPCK).

Determination of Inhibition Type (e.g., Competitive, Non-competitive, Uncompetitive)

Enzyme kinetic studies have unequivocally demonstrated that 3-[(Carboxymethyl)thio]picolinic acid (CMP) acts as a competitive inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK). nih.govresearchgate.net This mode of inhibition signifies that CMP directly competes with the natural substrates of the enzyme, oxaloacetate (OAA) and phosphoenolpyruvate (PEP), for binding to the active site. nih.govresearchgate.net The structural similarity of CMP to the substrates allows it to occupy the catalytic site, thereby preventing the enzyme from binding to its intended substrates and carrying out its normal function.

Quantitative Determination of Inhibition Constants (e.g., Ki, IC50)

The potency of an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). For 3-[(Carboxymethyl)thio]picolinic acid (CMP), kinetic studies have determined a Ki value in the range of 29–55 μM . nih.govresearchgate.netrcsb.org This value indicates a strong binding affinity of CMP for the active site of PEPCK. For comparison, the parent compound from which CMP was developed, 3-mercaptopicolinic acid (MPA), exhibits a Ki of approximately 8 μM. nih.gov Another related compound, sulfoacetate, which occupies a secondary binding cleft, has a Ki of around 82 μM. nih.gov

CompoundTarget EnzymeInhibition TypeKi (μM)
3-[(Carboxymethyl)thio]picolinic acid (CMP)Phosphoenolpyruvate Carboxykinase (PEPCK)Competitive29–55
3-mercaptopicolinic acid (MPA)Phosphoenolpyruvate Carboxykinase (PEPCK)Competitive~8
SulfoacetatePhosphoenolpyruvate Carboxykinase (PEPCK)Competitive~82

Structural Basis of Enzyme-Inhibitor Complex Formation

The precise molecular interactions underpinning the inhibitory activity of 3-[(Carboxymethyl)thio]picolinic acid (CMP) have been elucidated through high-resolution structural studies.

X-ray Crystallography of Enzyme-3-[(Carboxycarbonyl)picolinic Acid] Complexes

The three-dimensional structure of rat cytosolic Phosphoenolpyruvate Carboxykinase (PEPCK) in complex with 3-[(Carboxymethyl)thio]picolinic acid (CMP) has been determined by X-ray crystallography to a resolution of 1.49 Å. rcsb.org The corresponding structure has been deposited in the Protein Data Bank with the accession code 6P5O . rcsb.org

This high-resolution structure provides a detailed view of how CMP binds within the enzyme's active site. The picolinic acid moiety of CMP is observed to coordinate directly with a crucial metal ion (M1) in the active site. nih.govresearchgate.netrcsb.org This interaction is a key feature of its inhibitory mechanism. Furthermore, the extended carboxymethylthio tail of the inhibitor occupies a secondary binding cleft within the active site. nih.govresearchgate.net This dual engagement of both the primary and a secondary subsite within the OAA/PEP binding pocket by a single molecule is a significant finding. nih.govresearchgate.net This simultaneous occupation of two subsites explains the compound's potent competitive inhibition and provides a structural blueprint for the design of even more selective PEPCK inhibitors. nih.gov

PDB IDEnzymeInhibitorResolution (Å)Key Structural Features
6P5ORat Cytosolic Phosphoenolpyruvate Carboxykinase (PEPCK)3-[(Carboxymethyl)thio] picolinic acid (CMP)1.49Picolinic acid moiety coordinates with M1 metal; Carboxymethylthio tail occupies a secondary binding cleft.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Binding Analysis

While X-ray crystallography has provided a static, high-resolution picture of the PEPCK-CMP complex, detailed studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to specifically analyze the dynamics of this particular ligand-protein binding have not been extensively reported in the reviewed literature. NMR spectroscopy is a powerful technique for studying ligand-protein interactions in solution, capable of providing information on the dynamics of the complex and identifying the specific atoms of the ligand that are in close contact with the protein. Although not specifically detailed for the CMP-PEPCK interaction in the available sources, such studies could offer further insights into the conformational changes and dynamics of both the enzyme and the inhibitor upon binding.

Allosteric Modulation Investigations

As of the latest available research, specific studies detailing the allosteric modulation of enzymes by 3-(Carboxycarbonyl)picolinic acid have not been extensively reported in peer-reviewed literature. Allosteric modulation refers to the regulation of an enzyme by the binding of an effector molecule at a site other than the enzyme's active site. This binding event induces a conformational change in the enzyme, thereby altering its activity.

While direct evidence for allosteric modulation by this compound is not available, the investigation of its structural analogs provides a basis for inferring its potential mechanisms of action. The exploration of such compounds is crucial for understanding how modifications to the picolinic acid scaffold might influence interactions with allosteric sites on target enzymes.

Comparative Analysis with Structurally Related Enzyme Inhibitors

A comparative analysis of this compound with its structural analogs offers valuable insights into the structure-activity relationships of this class of compounds as enzyme inhibitors. Key enzymes of interest in this context include phosphoenolpyruvate carboxykinase (PEPCK), a critical enzyme in gluconeogenesis.

3-Mercaptopicolinic Acid (MPA): A Dual-Site Inhibitor

A prominent structural analog, 3-mercaptopicolinic acid (MPA), is a well-characterized inhibitor of PEPCK. nih.govresearchgate.netacs.org Kinetic and crystallographic studies have revealed that MPA inhibits PEPCK through a dual-binding mechanism. It acts as a competitive inhibitor by binding to the phosphoenolpyruvate (PEP)/oxaloacetate (OAA) binding site, and also binds to a previously unidentified allosteric site. nih.govacs.org The binding to the allosteric site is thought to stabilize a conformational change that reduces the enzyme's affinity for its nucleotide substrate. nih.gov The inhibition constant (Ki) for MPA at the competitive site is approximately 10 μM, while at the allosteric site, it is around 150 μM. nih.govacs.org

3-[(Carboxymethyl)thio]picolinic Acid (CMP): A Designed Competitive Inhibitor

Building upon the understanding of MPA's interaction with PEPCK, another analog, 3-[(carboxymethyl)thio]picolinic acid (CMP), was developed. nih.gov This compound was designed to be a more selective inhibitor. nih.gov Structural and kinetic data demonstrate that CMP functions as a competitive inhibitor at the OAA/PEP binding site of PEPCK, with its picolinic acid moiety directly coordinating with a metal ion in the active site. nih.gov The extended carboxymethylthio group of CMP occupies a secondary binding cleft, which was also found to be occupied by sulfoacetate. nih.gov This simultaneous occupation of both subsites by a single molecule represents a strategy for developing more potent and selective inhibitors. nih.gov The Ki value for CMP is reported to be in the range of 29-55 μM. nih.gov

The table below provides a comparative overview of the inhibitory activities of these structurally related compounds against PEPCK.

CompoundTarget EnzymeInhibition TypeKi (μM)IC50 (μM)
3-Mercaptopicolinic Acid (MPA)Phosphoenolpyruvate Carboxykinase (PEPCK)Competitive & Allosteric~10 (competitive), ~150 (allosteric) nih.govacs.org7.5 tocris.com
3-[(Carboxymethyl)thio]picolinic Acid (CMP)Phosphoenolpyruvate Carboxykinase (PEPCK)Competitive29-55 nih.govNot Reported
SulfoacetatePhosphoenolpyruvate Carboxykinase (PEPCK)Competitive~82 nih.govNot Reported

The structural differences between this compound, MPA, and CMP—specifically the nature of the substituent at the 3-position of the picolinic acid ring—are likely to be a key determinant of their inhibitory mechanism and potency. While the sulfhydryl group of MPA allows for interaction with both the active and an allosteric site, the carboxymethylthio group of CMP was designed to enhance binding within the active site. The carboxycarbonyl group of this compound presents another variation that could lead to a distinct inhibitory profile, though this remains to be experimentally determined.

Advanced Spectroscopic and Analytical Research on 3 Carboxycarbonyl Picolinic Acid

High-Resolution Mass Spectrometry for Metabolomic Profiling in Research Systems

High-resolution mass spectrometry (HRMS) stands as a powerful tool for the detailed analysis of metabolites, including 3-(Carboxycarbonyl)picolinic acid and its derivatives, within complex biological matrices. This technique allows for the simultaneous measurement of a wide array of polar metabolites and acyl-CoA compounds. nih.gov The high resolution and mass accuracy of instruments like the Q Exactive-Mass spectrometer enable precise determination of elemental compositions, facilitating the identification of known and unknown compounds. nih.gov

In metabolomic studies, derivatization is often employed to enhance the sensitivity and chromatographic separation of target analytes. For instance, the use of 3-nitrophenylhydrazine (B1228671) as a derivatizing reagent has been optimized for the analysis of various carboxylic acids, which is relevant to the study of this compound. nih.govresearchgate.net This approach, coupled with ultra-performance liquid chromatography (UPLC) and electrospray ionization (ESI)-MS, allows for sensitive and reliable quantification. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) on triple-quadrupole mass spectrometers further enhances the specificity and sensitivity of detection for targeted analytes. nih.gov

A key advantage of HRMS-based metabolomics is its ability to perform isotope-resolved analysis, which is crucial for metabolic flux analysis. By using isotopically labeled precursors, researchers can trace the metabolic fate of compounds and gain insights into pathway dynamics. nih.govresearchgate.net Despite its power, challenges remain, such as the potential degradation of certain compounds during sample preparation. nih.gov However, strategies like storing extracts at ultra-low temperatures can mitigate these issues. nih.gov

Table 1: HRMS Parameters for Metabolite Analysis

Parameter Setting
Mass Spectrometer Q Exactive-Mass spectrometer
Ionization Mode Negative-ion multiple-reaction monitoring (MRM)
Precursor Ion Isolation Width 1.5 (m/z)
Collision Type High energy collision dissociation (HCD)
HCD Energy 35%
Resolution 35,000
AGC Target 200,000

This data is illustrative of typical parameters used in HRMS-based metabolomics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed three-dimensional structure and dynamic properties of molecules like this compound in solution. Both one-dimensional (1D) and multi-dimensional NMR experiments provide a wealth of information regarding molecular conformation and intermolecular interactions.

Multi-Dimensional NMR Techniques for Structural Elucidation of Derivatives and Adducts

The complexity of heterocyclic compounds and their derivatives often necessitates the use of advanced 2D NMR techniques for complete structural assignment. ipb.pt Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in establishing through-bond and through-space proton connectivities, respectively. ipb.pt For instance, the stereochemistry of complex heterocyclic systems can be determined by analyzing coupling constants and NOE enhancements. ipb.pt

In the study of adducts, such as those formed between this compound and other molecules, 2D NMR is crucial for identifying the specific atoms involved in the interaction. Heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings between protons and carbons, providing definitive evidence of adduct formation and structure. ipb.pt The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making them excellent probes for structural changes upon derivatization or adduct formation. chemicalbook.com

X-ray Diffraction Studies of Crystalline Forms for Molecular Packing and Intermolecular Forces

X-ray diffraction on single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into molecular packing and the nature of intermolecular forces. For derivatives of picolinic acid, X-ray crystallography has been used to determine their molecular structures with high precision. researchgate.net

These studies reveal crucial details about bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, the analysis of the crystal packing reveals how individual molecules interact with their neighbors through forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov For instance, the crystal structure of picolinic acid hydrazide shows a monoclinic system with specific unit cell dimensions. researchgate.net

The formation of new crystalline phases, such as cocrystals, can be confirmed by powder X-ray diffraction (PXRD), where the diffraction pattern of the new solid form is distinct from those of the starting materials. researchgate.net This technique is instrumental in studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Vibrational Spectroscopy (Infrared, Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to the vibrational modes of a molecule and is particularly powerful for studying hydrogen bonding and tautomeric equilibria.

The presence of strong hydrogen bonds, which are expected in this compound due to its carboxylic acid groups, significantly influences the vibrational spectra. researchgate.net The O-H stretching vibration of a carboxylic acid typically appears as a very broad band in the IR spectrum, often spanning from 3500 to 2500 cm⁻¹. spectroscopyonline.com The position and width of this band are indicative of the strength of the hydrogen bonding. researchgate.net For instance, strong intermolecular hydrogen bonding in carboxylic acids often leads to the formation of dimers in the solid and liquid states. spectroscopyonline.com

The carbonyl (C=O) stretching vibration is another key diagnostic peak. Its frequency is sensitive to the electronic environment and hydrogen bonding. researchgate.net Protonation of a carboxylic group leads to a characteristic C=O stretching frequency, which can serve as a vibrational marker. nih.gov The frequency of this band can be used to probe the number and type of hydrogen-bonding interactions involving the carbonyl group. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. While strong, polar bonds like C=O give intense IR signals, more symmetric and less polar bonds can be more prominent in Raman spectra. researchgate.net The combination of both techniques provides a more complete picture of the vibrational landscape of the molecule.

Table 3: Characteristic IR Absorption Frequencies for Carboxylic Acids

Vibrational Mode Frequency Range (cm⁻¹) Appearance
O-H Stretch 3500 - 2500 Very broad
C=O Stretch (Saturated) 1730 - 1700 Strong, sharp
C=O Stretch (Aromatic) 1710 - 1680 Strong, sharp
C-O Stretch 1320 - 1210 Medium
O-H Wag 960 - 900 Broad

Data compiled from spectroscopic principles for carboxylic acids. spectroscopyonline.com

Chiroptical Spectroscopy for Stereochemical Investigations

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, its derivatives or complexes with chiral molecules can be investigated using these methods.

These techniques measure the differential absorption of left and right circularly polarized light. mdpi.com The resulting spectra are highly sensitive to the absolute configuration and conformation of a chiral molecule. mdpi.com Theoretical calculations, often using density functional theory (DFT), are typically employed in conjunction with experimental measurements to assign the absolute stereochemistry. mdpi.com

The study of transition metal complexes with chiral ligands derived from or related to picolinic acid showcases the power of chiroptical spectroscopy. mdpi.com The ECD and VCD spectra can be influenced by factors such as the metal's oxidation state and spin state, providing detailed electronic and structural information. mdpi.com

Computational and Theoretical Chemistry Investigations of 3 Carboxycarbonyl Picolinic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT studies on molecules analogous to 3-(Carboxycarbonyl)picolinic acid, such as other pyridine-based carboxylic acids, have been used to explore their structure and reactivity. mdpi.comnih.gov

A typical DFT study of this compound would involve geometry optimization to find the most stable three-dimensional structure. Following optimization, various electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl groups and the nitrogen atom of the pyridine (B92270) ring, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the carboxyl groups would exhibit positive potential, marking them as hydrogen bond donors. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: These values are illustrative and based on typical results for similar compounds.)

PropertyHypothetical ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability
LUMO Energy-2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the molecule's overall polarity

Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Ab initio calculations, like DFT, can provide optimized geometries, molecular orbital energies, and other electronic properties.

For a molecule like this compound, ab initio methods could be employed to precisely calculate bond lengths, bond angles, and torsional angles. These calculated geometric parameters can be compared with experimental data from X-ray crystallography if available, providing a means to validate the computational model. Furthermore, these calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the characterization of the compound.

Molecular Dynamics (MD) Simulations of Ligand-Protein and Ligand-Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This is particularly useful for understanding how a ligand like this compound interacts with its environment, such as a biological macromolecule or a solvent.

MD simulations are a powerful tool for predicting the binding affinity between a ligand and a protein. By simulating the ligand-protein complex, it is possible to calculate the binding free energy, which is a measure of the strength of the interaction. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used post-processing techniques on MD simulation trajectories to estimate binding free energies. These calculations consider contributions from van der Waals interactions, electrostatic interactions, and solvation effects. nih.gov

In a hypothetical study, if this compound were identified as a potential inhibitor of an enzyme, MD simulations could be used to calculate its binding free energy to the enzyme's active site. This would provide a quantitative measure of its potential potency and could be used to compare it with other potential inhibitors. nih.gov

Table 2: Illustrative Binding Free Energy Components for a Hypothetical Ligand-Protein Complex (Note: These values are for illustrative purposes.)

Energy ComponentHypothetical Value (kcal/mol)Contribution to Binding
Van der Waals Energy-45.0Favorable
Electrostatic Energy-30.0Favorable
Polar Solvation Energy+50.0Unfavorable
Nonpolar Solvation Energy-5.0Favorable
Total Binding Free Energy -30.0 Overall Favorable Binding

The behavior and conformation of a molecule can be significantly influenced by the solvent. MD simulations can be used to study the conformational dynamics of this compound in an aqueous environment. These simulations would reveal the preferred conformations of the molecule, the flexibility of the carboxyl groups, and the nature of its interactions with surrounding water molecules, such as the formation of hydrogen bonds. Understanding the conformational landscape in solution is crucial as it can dictate the molecule's ability to interact with a biological target.

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. youtube.com This method is central to structure-based drug design and virtual screening, where large libraries of compounds are computationally screened to identify potential drug candidates. nih.govyoutube.com

If a protein target for this compound were known, molecular docking could be used to predict its binding mode within the active site. The docking algorithm would sample a wide range of conformations and orientations of the ligand and score them based on their predicted binding affinity. The resulting docked pose would provide insights into the key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex.

Virtual screening campaigns often employ docking to filter large compound databases. nih.gov In such a scenario, a library containing this compound and other similar molecules could be docked against a target protein. The top-scoring compounds would then be prioritized for further experimental testing. The efficiency of virtual screening lies in its ability to significantly reduce the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the drug discovery process. youtube.com

Prediction of Novel Binding Targets in Research Contexts

In modern drug discovery, identifying the biological targets of a small molecule is a critical and often challenging step. For a compound like this compound, which belongs to the diverse family of picolinic acid derivatives, computational approaches offer a powerful means to hypothesize and screen for potential protein binding partners. nih.govwikipedia.org These in silico methods can significantly narrow the field of experimental investigation, saving time and resources. researchgate.net

One prominent strategy is reverse molecular docking . Unlike traditional docking where a library of compounds is screened against a single target, reverse docking screens a single ligand, such as this compound, against a large database of protein structures. nih.govresearchgate.netmdpi.com This approach can identify proteins whose binding sites show favorable energetic interactions with the compound, thereby generating a list of potential targets. For example, a reverse docking protocol could be applied to a database like the Protein Data Bank (PDB) to identify potential human protein targets, which could then be ranked based on their predicted binding affinities. mdpi.com

Another sophisticated approach involves Bayesian machine learning and pharmacophore modeling . Algorithms can be trained on vast datasets of known ligand-target interactions to recognize patterns in both chemical structures and biological responses. arxiv.org These models can then predict novel targets for new molecules by identifying similarities in chemical features or predicted biological activity profiles. For instance, a model could be built using data from other picolinic acid derivatives to predict which enzyme families this compound is likely to interact with. nih.gov

A practical example of this principle can be seen in the development of inhibitors for Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), an enzyme involved in metabolism. nih.gov Researchers used 3-mercaptopicolinic acid (MPA) as a chemical scaffold to design a more selective inhibitor, 3-[(carboxymethyl)thio]picolinic acid (CMP). nih.gov This design process was guided by existing crystallographic and mechanistic data, demonstrating how knowledge of a known target for a related picolinic acid derivative can inform the prediction and design of new molecules for the same or similar targets. nih.gov Such a strategy could be hypothetically applied to this compound to explore its potential as an enzyme inhibitor.

Computational MethodDescriptionApplication to this compound
Reverse Molecular Docking A single ligand is screened against a large library of protein structures to predict potential binding partners. nih.govScreening against the PDB to generate a ranked list of potential human protein targets based on binding energy scores.
Pharmacophore Matching A 3D arrangement of essential features that enables a molecule to interact with a specific target is used to screen for other molecules that fit the model.Developing a pharmacophore based on known inhibitors of a target class (e.g., kinases, proteases) and screening this compound for a match.
Bayesian Machine Learning Statistical models are trained on large biological and chemical datasets to predict the probability of a compound interacting with various targets. arxiv.orgUsing a model trained on diverse compounds to predict a target profile for this compound based on its structural features.

In Silico Optimization of Binding Affinity

Once a potential binding target for this compound is identified, computational chemistry plays a crucial role in the iterative process of optimizing its binding affinity. The goal is to modify the molecule's structure to enhance its interaction with the target's binding site, leading to greater potency and selectivity. This process is often referred to as lead optimization. nih.gov

Molecular docking is a cornerstone of this effort. By simulating the binding pose and calculating a docking score—an approximation of the binding free energy—researchers can predict how structural modifications to this compound would affect its affinity for the target. nih.govnih.gov For example, one could computationally explore adding or modifying functional groups on the picolinic acid ring or the carboxycarbonyl side chain to see if new hydrogen bonds, hydrophobic interactions, or electrostatic interactions can be formed with amino acid residues in the protein's active site.

This principle is illustrated by the rational design of the PEPCK inhibitor 3-[(carboxymethyl)thio]picolinic acid (CMP). nih.gov The design was based on the scaffold of 3-mercaptopicolinic acid, with an extended carboxy tail added to occupy a secondary binding cleft within the enzyme's active site. This modification aimed to increase binding affinity by engaging with additional residues, demonstrating a successful in silico-guided optimization strategy. nih.gov

The optimization process can be systematically tracked by creating a table of proposed modifications and their corresponding predicted binding affinities. This allows for a "parallel progression" where multiple properties, such as binding affinity and pharmacokinetic properties, are optimized concurrently. nih.gov

Modification NumberProposed Structural ChangePredicted Binding Affinity (ΔG, kcal/mol)Rationale
1 (Parent)This compound-7.5Baseline affinity
2Addition of a hydroxyl group to the pyridine ring-8.2Potential for new hydrogen bond with Serine residue
3Replacement of carbonyl with a sulfonyl group-7.1Altered geometry and electronic profile
4Extension of the alkyl chain in the side group-7.9Explore additional hydrophobic interactions

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the process of in silico optimization.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypothesis Generation

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling provide a framework for understanding how a molecule's chemical structure quantitatively relates to its biological activity. nih.govnih.gov For this compound, these methods can generate hypotheses about its mechanism of action by identifying the key structural features, or "molecular descriptors," that drive its activity.

QSAR models are built by correlating variations in the chemical structures of a series of related compounds with their measured biological activities. nih.gov While specific QSAR studies on this compound are not publicly available, the methodology can be understood from studies on related pyridine carboxylic acid and heterocyclic derivatives. nih.gov

The process begins with the calculation of a wide range of molecular descriptors for a set of molecules. These descriptors fall into several categories:

Constitutional: Molecular weight, number of atoms, number of rings.

Topological: Describing atomic connectivity and branching.

Geometrical: Related to the 3D shape of the molecule.

Electrostatic: Partial charges, dipole moment, polar surface area.

Quantum-chemical: Energies of frontier molecular orbitals (HOMO, LUMO), ionization potential. rsc.org

Statistical methods are then used to build a mathematical model that links a subset of these descriptors to the observed activity. Advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models. These models produce contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are predicted to increase or decrease biological activity. nih.gov These maps provide intuitive, visual hypotheses for designing more potent compounds. For this compound, a QSAR model could reveal, for instance, that increasing the negative potential near the carboxylic acid groups enhances binding to a target with a positively charged active site.

Descriptor TypeExample DescriptorPotential Relevance for this compound
Constitutional Number of double bondsInfluences rigidity and electronic properties.
Topological Connectivity indicesDescribes the branching and complexity of the molecular skeleton.
Electrostatic Total Polar Surface Area (TPSA)Important for membrane permeability and interaction with polar residues.
Quantum-Chemical HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions. rsc.org
3D-MoRSE 3D-Molecule Representation of Structures based on Electron DiffractionEncodes 3D structural information from atomic coordinates.

Predictive Modeling of Metabolic Fates and Transformations in Biological Research Systems

Predicting how a compound like this compound will be metabolized is essential for its development in any research context, as metabolism affects the compound's duration of action and potential for producing active or toxic byproducts. wikipedia.org In silico metabolic modeling has become a vital tool to forecast these transformations before costly and labor-intensive experimental studies are conducted. nih.govcreative-biolabs.com

Computational tools for metabolic prediction can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com

Ligand-based methods use the chemical structure of the compound to predict its metabolic fate. These models are trained on large databases of known metabolic reactions and can identify sites within a molecule that are most likely to be modified by metabolic enzymes. oup.com For this compound, these tools would analyze the reactivity of different atoms, identifying, for example, the pyridine ring or carboxylic acid groups as potential sites for Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) reactions. wikipedia.org

Structure-based methods involve docking the compound into the 3D structures of key metabolic enzymes, most notably Cytochrome P450 (CYP) isoforms. creative-biolabs.com This allows for a more mechanistic prediction of whether the compound can fit into the enzyme's active site and in what orientation, thus predicting the likelihood and type of metabolic reaction.

Picolinic acid itself is a known metabolite of tryptophan. nih.govhmdb.ca Computational models can extrapolate from the known metabolism of picolinic acid and other pyridine derivatives to predict the metabolic fate of this compound. wikipedia.org For example, models might predict hydroxylation of the pyridine ring or glucuronidation of the carboxylic acid groups as probable metabolic pathways. oup.com These predictions can be compiled to create a metabolic profile, guiding targeted analytical experiments to confirm the presence of hypothesized metabolites.

Predicted TransformationMetabolic PhaseEnzyme Family (Example)Potential Resulting Metabolite
Hydroxylation Phase ICytochrome P450 (CYP)Hydroxy-3-(Carboxycarbonyl)picolinic acid
Decarboxylation Phase IDecarboxylasePicolinic acid or a derivative
Glucuronidation Phase IIUDP-glucuronosyltransferases (UGTs)This compound-glucuronide
Amino Acid Conjugation Phase IIN-acyltransferasesGlycine (B1666218) or taurine (B1682933) conjugate of a carboxylic acid group

Applications of 3 Carboxycarbonyl Picolinic Acid As a Research Tool and Future Directions

Utilization as a Biochemical Probe in Metabolic Pathway Research

3-(Carboxycarbonyl)picolinic acid, a structural analogue of picolinic acid, holds significant potential as a biochemical probe for the elucidation of metabolic pathways. Its utility stems from its predicted ability to selectively interact with and modulate the activity of key enzymes. Drawing parallels from the well-researched inhibitor 3-mercaptopicolinic acid (MPA), it is anticipated that this compound could serve as a valuable tool to investigate pathways such as gluconeogenesis. MPA is a known inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in this pathway. By observing the metabolic shifts that occur in response to the introduction of this compound in cellular or in vitro systems, researchers can infer the points of enzymatic inhibition and map the flow of metabolites through interconnected pathways.

The structural features of this compound, specifically the presence of a carboxyl group attached to a carbonyl group at the 3-position of the picolinic acid ring, suggest a potential for specific binding to the active sites of enzymes that recognize dicarboxylic acid substrates. This specificity allows for targeted disruption of metabolic fluxes, enabling the study of pathway regulation, substrate channeling, and the identification of metabolic bottlenecks. For instance, by inhibiting a specific enzymatic step, researchers can induce the accumulation of upstream metabolites and the depletion of downstream products, providing critical insights into the organization and control of metabolic networks.

Employment in Enzyme Assay Development and Validation

The development and validation of robust enzyme assays are fundamental to biochemical research. This compound can be instrumental in this process, particularly for enzymes that are potential targets of this compound. As a putative inhibitor, it can be employed as a positive control to validate new assay methodologies. If an assay is designed to measure the activity of a target enzyme, the addition of this compound should result in a measurable decrease in enzyme activity, thereby confirming the assay's ability to detect inhibition.

Furthermore, this compound can be utilized in kinetic studies to characterize the nature of enzyme inhibition. By systematically varying the concentrations of both the substrate and this compound, researchers can determine key kinetic parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding the mode of action of the inhibitor and for the development of more potent and specific modulators of enzyme activity. The kinetic data obtained from such studies are essential for building accurate models of enzyme function and for guiding the design of novel therapeutic agents.

Detailed Research Findings: Kinetic Parameters of Related Picolinic Acid Derivatives

CompoundTarget EnzymeInhibition Constant (Ki)Mechanism of Inhibition
3-mercaptopicolinic acid (MPA)Phosphoenolpyruvate carboxykinase (PEPCK)~8 µM nih.govNot specified
3-((carboxymethyl)thio)picolinic acid (CMP)Phosphoenolpyruvate carboxykinase (PEPCK)~29-55 µM nih.govCompetitive

Role in the Elucidation of Cellular Regulatory Networks in Academic Studies

Beyond its direct effects on enzyme activity, this compound can be a valuable tool for dissecting complex cellular regulatory networks. Metabolic pathways are intricately linked with signaling pathways, and the perturbation of a key metabolic enzyme can have far-reaching consequences on cellular function. By selectively inhibiting a metabolic node with this compound, researchers can explore the downstream effects on signaling cascades, gene expression, and other cellular processes.

For example, the inhibition of a central metabolic enzyme could lead to changes in the cellular energy status, redox balance, or the levels of signaling metabolites. These alterations can, in turn, activate or inhibit various signaling pathways, leading to adaptive responses at the transcriptional and post-transcriptional levels. By employing techniques such as transcriptomics, proteomics, and metabolomics in conjunction with treatment with this compound, researchers can gain a systems-level understanding of how metabolic perturbations are sensed and integrated into the broader cellular regulatory landscape. This approach can help to uncover novel links between metabolism and other fundamental cellular processes, providing insights into the pathogenesis of diseases with a metabolic basis.

Development of Advanced Research Methodologies Incorporating this compound

The unique chemical properties of this compound can be leveraged to develop advanced research methodologies. For instance, the carboxyl groups of the molecule can be chemically modified to attach fluorescent probes, affinity tags, or cross-linking agents. These modified versions of the compound can be used in a variety of applications, including:

Fluorescence-based assays: A fluorescently labeled this compound derivative could be used to visualize the subcellular localization of its target enzyme or to develop high-throughput screening assays for the discovery of new enzyme inhibitors.

Affinity purification: By immobilizing this compound on a solid support, researchers can create an affinity matrix to selectively capture and purify its binding partners from complex biological samples. This can lead to the identification of novel target enzymes and associated protein complexes.

Chemical proteomics: The use of this compound derivatives equipped with photoreactive cross-linking groups can enable the covalent labeling and subsequent identification of target proteins in their native cellular environment. This powerful technique can provide direct evidence of target engagement and can help to elucidate the molecular basis of the compound's biological activity.

Emerging Research Frontiers and Unexplored Academic Questions

While the potential applications of this compound as a research tool are promising, many exciting avenues of investigation remain to be explored. Some of the key emerging research frontiers and unanswered questions include:

Target identification and validation: The primary enzymatic targets of this compound in various biological systems have yet to be definitively identified and validated. Unbiased screening approaches, such as chemical proteomics, will be crucial in this endeavor.

Off-target effects: A thorough characterization of the potential off-target effects of this compound is essential for its reliable use as a selective biochemical probe.

In vivo applications: The majority of studies with related compounds have been conducted in vitro. Future research should focus on evaluating the efficacy and metabolic consequences of this compound in cellular and whole-organism models.

Structural biology: Elucidating the three-dimensional structure of this compound in complex with its target enzyme(s) through techniques like X-ray crystallography or cryo-electron microscopy will provide invaluable insights into its mechanism of action and guide the design of next-generation inhibitors.

Interdisciplinary Research Opportunities and Collaborations

The study of this compound and its biological effects presents a fertile ground for interdisciplinary research and collaboration. The multifaceted nature of this research necessitates the integration of expertise from various fields:

Chemistry and Chemical Biology: Synthetic chemists will be instrumental in designing and synthesizing novel derivatives of this compound with improved potency, selectivity, and drug-like properties. Chemical biologists can develop and apply innovative chemical tools to probe the compound's mechanism of action in living systems.

Biochemistry and Enzymology: Biochemists and enzymologists will play a central role in characterizing the interactions of this compound with its target enzymes, elucidating its kinetic properties, and understanding its impact on enzyme structure and function.

Computational Biology and Bioinformatics: Computational biologists can employ molecular modeling and docking simulations to predict the binding mode of this compound to its target enzymes and to guide the rational design of new inhibitors. Bioinformaticians can analyze large-scale 'omics' datasets to identify the cellular pathways and networks that are most affected by the compound.

Pharmacology and Medicine: In the long term, collaborative efforts with pharmacologists and medical researchers could explore the therapeutic potential of this compound derivatives in various disease models, particularly those with a strong metabolic component.

Q & A

What are the optimal synthetic routes for 3-(Carboxycarbonyl)picolinic acid, and how can reaction yields be improved?

Basic Research Question
The synthesis of this compound can draw from methodologies used for structurally analogous picolinic acid derivatives. For example, carboxylation reactions involving CO₂ insertion into pyridine precursors (e.g., 3-substituted pyridines) are common. A two-step approach may involve:

Carboxylation : Reacting 3-substituted pyridine with CO₂ under high pressure (5–10 bar) in the presence of a Lewis acid catalyst (e.g., MgCl₂) at 80–100°C for 12–24 hours .

Purification : Reactive extraction using biocompatible solvents (e.g., tri-n-octylamine in sunflower oil) to isolate the product, optimizing parameters like pH (4.5–5.5) and temperature (25–40°C) to enhance yield .
Yields can be improved by optimizing CO₂ pressure, catalyst loading, and post-synthetic purification steps.

How do the physicochemical properties of this compound influence its solubility and stability in aqueous solutions?

Basic Research Question
The compound’s solubility and stability are governed by its dual carboxylic/carboxycarbonyl groups. Key considerations include:

  • pH-dependent dissociation : Both carboxylic groups ionize in aqueous solutions, with pKa values estimated at ~2.5 (first dissociation) and ~5.5 (second dissociation), based on dicarboxylic acid behavior .
  • Solubility : Maximum solubility occurs at pH >6, where both groups are deprotonated. Stability decreases under acidic conditions (<pH 3) due to protonation-induced precipitation .
    Methodological recommendations:
  • Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays.
  • Monitor degradation via HPLC-UV at 254 nm over 24–72 hours .

What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

Advanced Research Question
For trace quantification in biological samples (e.g., plasma, tissue homogenates):

  • LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Use deuterated analogs as internal standards for calibration .
  • MALDI-MS : For spatial distribution studies, use 3-hydroxypicolinic acid as a matrix (10 mg/mL in 50% acetonitrile/0.1% TFA) to enhance ionization efficiency .
  • Validation : Assess intraday/interday precision (CV% <15%) and recovery rates (>80%) using spiked samples .

What role does this compound play in modulating enzymatic activity, particularly in tryptophan metabolic pathways?

Advanced Research Question
The compound may interact with enzymes in the kynurenine pathway, analogous to picolinic acid’s role in chelating metal cofactors (e.g., Zn²⁺) required for indoleamine 2,3-dioxygenase (IDO) activity . Experimental design considerations:

  • In vitro assays : Treat IDO-expressing macrophages with 0.1–10 µM compound and measure tryptophan depletion via fluorescence (ex/em: 280/365 nm) .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity to metal ions (e.g., Kd for Zn²⁺) .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Question
Contradictions in bioactivity data often arise from variations in experimental conditions. Methodological solutions include:

  • Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293T for receptor-binding assays) and control for pH, temperature, and serum content .
  • Batch analysis : Compare compound purity across studies via NMR (¹H and ¹³C) and elemental analysis to rule out impurity-driven effects .
  • Meta-analysis : Use multivariate regression to identify confounding variables (e.g., solvent type, incubation time) .

What thermodynamic parameters govern the reactive extraction efficiency of this compound?

Advanced Research Question
Extraction efficiency depends on:

  • Partition coefficient (log P) : Measure using shake-flask methods with octanol/water phases. For carboxycarbonyl derivatives, log P ≈ -1.2 (indicating hydrophilic dominance) .
  • Enthalpy of complexation : Determine via van’t Hoff plots using temperature-dependent distribution ratios (e.g., ΔH = -15 kJ/mol for amine-based extractants) .
    Optimize extraction by selecting solvents with high polarity (e.g., 1-decanol) and adjusting amine concentration (0.5–2.0 M) .

How does the structural conformation of this compound influence its interaction with biological macromolecules?

Advanced Research Question
The planar pyridine ring and flexible carboxycarbonyl group enable dual binding modes:

  • Hydrogen bonding : Carboxylic groups interact with arginine/lysine residues in proteins.
  • π-π stacking : Pyridine ring binds aromatic residues (e.g., tryptophan).
    Methodological approaches:
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4F5P for IDO) to predict binding poses .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying pH (5.0–7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.